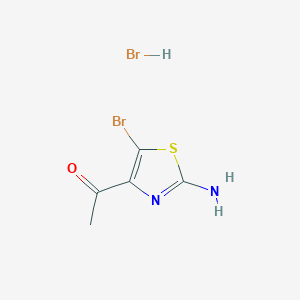![molecular formula C8H5F3N2O B13131890 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that contains both pyrrole and pyridine rings. The trifluoromethyl group attached to the pyrrole ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the trifluoromethylation of pyrrole or pyridine derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Togni Reagent I or other nucleophilic CF3 sources .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of their activity. This compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Trifluoromethyl)-2-pyridinol: Another trifluoromethylated pyridine derivative with similar applications.
3-aryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine: A compound with a similar pyridine core structure used in medicinal chemistry.
Uniqueness
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to its combination of pyrrole and pyridine rings, along with the trifluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H5F3N2O |
|---|---|
Molekulargewicht |
202.13 g/mol |
IUPAC-Name |
5-(trifluoromethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-1-4-2-6(14)13-7(4)12-3-5/h1,3H,2H2,(H,12,13,14) |
InChI-Schlüssel |
BDVLQVFKFIAROJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(NC1=O)N=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


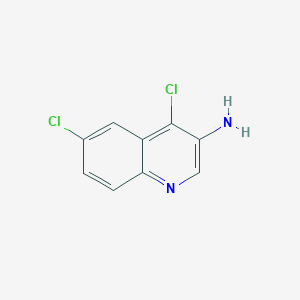
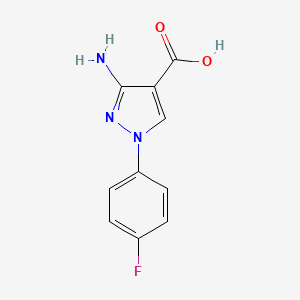
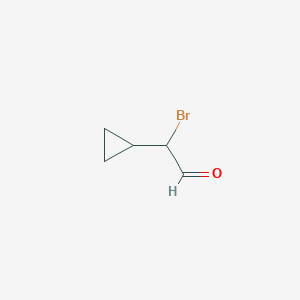
![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)
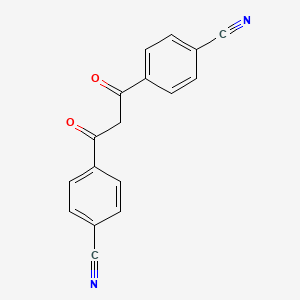
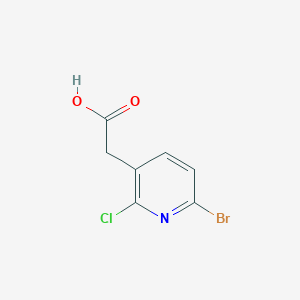
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)
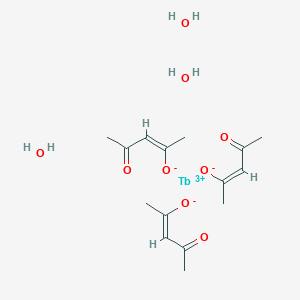
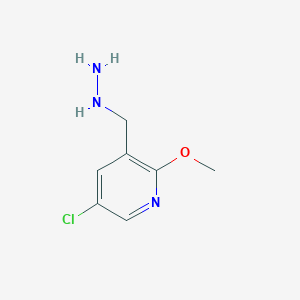
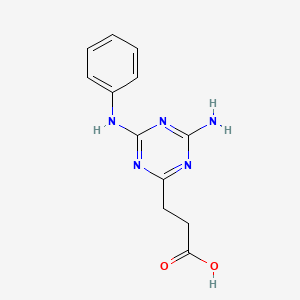
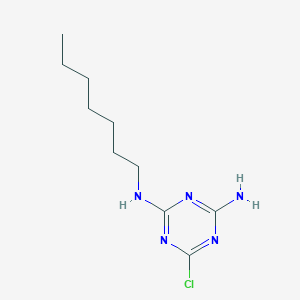
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)
